Diallyl(3-chloropropyl)(methyl)silane
Description
Significance of Organosilicon Compounds in Contemporary Chemical Research
Organosilicon compounds, characterized by the presence of a carbon-silicon (C-Si) bond, are pivotal in modern chemistry due to their distinct properties that set them apart from their purely organic counterparts. rsc.org The C-Si bond is longer and weaker than a carbon-carbon bond, and the silicon atom's lower electronegativity compared to carbon results in a polarized bond. rsc.org This inherent chemical nature imparts properties such as enhanced thermal stability, hydrophobicity, and chemical reactivity, making them indispensable in a wide array of applications. gelest.com
The versatility of organosilicon compounds is vast, ranging from their use as protecting groups in complex organic syntheses to their role as precursors for advanced materials like silicones, which are integral to industries spanning from electronics to medicine. gelest.comchemimpex.com The ability of silicon to form stable bonds with various elements, including oxygen, nitrogen, and halogens, further expands the functional possibilities of these compounds, allowing for the precise tuning of their chemical and physical properties. nih.govchemrxiv.org
Overview of Functionalized Silanes in Material Science
Within the broad class of organosilicon compounds, functionalized silanes are of particular importance in material science. These molecules act as crucial intermediaries, capable of bridging the interface between dissimilar materials, such as organic polymers and inorganic substrates. chemimpex.cominnospk.com This coupling capability is often achieved through the presence of two different types of reactive groups on the silicon atom. tcichemicals.com One group can react with the inorganic material, typically through hydrolysis and condensation reactions, while the other organic functional group can form covalent bonds with a polymer matrix. itu.edu.tr
This unique dual-reactivity allows functionalized silanes to act as adhesion promoters, cross-linking agents, and surface modifiers. innospk.comitu.edu.trinnospk.com Their application can significantly enhance the mechanical strength, durability, and environmental resistance of composite materials. itu.edu.tr For instance, they are instrumental in the manufacturing of fiberglass-reinforced plastics, advanced coatings, and high-performance adhesives. tcichemicals.comitu.edu.tr
Research Context and Scope for Diallyl(3-chloropropyl)(methyl)silane
This compound is a specific functionalized organosilane that embodies the versatile reactivity central to this class of compounds. Its molecular structure contains three key functional groups attached to a central silicon atom: two allyl groups, a 3-chloropropyl group, and a methyl group. Each of these moieties imparts specific reactive potential to the molecule.
While extensive research on this compound is not widely documented in publicly available literature, its structure suggests significant potential as a cross-linking agent, a coupling agent, and a monomer in the synthesis of specialized polymers. This article aims to explore the chemical identity and potential synthetic pathways of this compound, drawing upon the established principles of organosilane chemistry and the known reactivity of its constituent functional groups.
| Property | Value | Source |
| Chemical Name | This compound | nih.govchemicalbook.com |
| Synonyms | 3-Chloropropyl Diallyl Methylsilane, Silane (B1218182), (3-chloropropyl)methyldi-2-propen-1-yl- | nih.govchemicalbook.com |
| CAS Number | 206450-45-5 | nih.govchemicalbook.com |
| Molecular Formula | C10H19ClSi | nih.govchemicalbook.com |
| Molecular Weight | 202.79 g/mol | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19ClSi |
|---|---|
Molecular Weight |
202.79 g/mol |
IUPAC Name |
3-chloropropyl-methyl-bis(prop-2-enyl)silane |
InChI |
InChI=1S/C10H19ClSi/c1-4-8-12(3,9-5-2)10-6-7-11/h4-5H,1-2,6-10H2,3H3 |
InChI Key |
ODDHSEMWRZIOCE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCCCl)(CC=C)CC=C |
Origin of Product |
United States |
Synthetic Methodologies for Diallyl 3 Chloropropyl Methyl Silane and Precursors
Halogenated Silane (B1218182) Precursor Synthesis
The foundation of Diallyl(3-chloropropyl)(methyl)silane synthesis lies in the efficient preparation of (3-chloropropyl)silanes. These compounds serve as the backbone to which the diallyl and methyl functionalities are subsequently added.
The most prevalent method for synthesizing (3-chloropropyl)trichlorosilane is through the hydrosilylation of allyl chloride with trichlorosilane (B8805176). google.comnih.govoecd.org This reaction is a type of addition reaction where a silicon-hydrogen bond is added across the carbon-carbon double bond of the allyl chloride. google.com The process is typically catalyzed by platinum-containing compounds, such as chloroplatinic acid, to achieve high yields and selectivity. google.comgoogle.com Rhodium catalysts have also been explored to improve efficiency and selectivity. nih.gov
The reaction can be summarized as follows:
H₂C=CHCH₂Cl + HSiCl₃ → ClCH₂CH₂CH₂SiCl₃
This reaction is advantageous due to its high atom economy and the direct formation of the desired carbon-silicon bond. goettingen-research-online.de However, controlling the reaction temperature is crucial to minimize the formation of byproducts. google.com The yield of 3-chloropropyl trichlorosilane can reach 70-76% under optimized conditions. google.com
Interactive Table 1: Catalysts and Conditions for (3-Chloropropyl)trichlorosilane Synthesis
| Catalyst System | Reactant Ratio (Trichlorosilane:Allyl Chloride) | Temperature (°C) | Yield (%) | Reference |
| Chloroplatinic acid and n-tributylamine | 1.0:1.1 to 1.0:1.5 | Room temp. to 80 | 70-76 | google.com |
| Platinum on carbon support | Not specified | 70 to 130 | Not specified | google.com |
| [RhCl(dppbzF)]₂ | Not specified | Not specified | >99 (selectivity) | nih.gov |
Pathways for Chloropropyl Alkylalkoxy Silane Formation
Once (3-chloropropyl)trichlorosilane is obtained, it can be converted to chloropropyl alkylalkoxy silanes through esterification with an alcohol, such as methanol (B129727) or ethanol. google.comgoogle.com This reaction replaces the chloro groups on the silicon atom with alkoxy groups. oecd.org For example, the reaction of (3-chloropropyl)trichlorosilane with methanol yields (3-chloropropyl)trimethoxysilane. oecd.org
ClCH₂CH₂CH₂SiCl₃ + 3 CH₃OH → ClCH₂CH₂CH₂Si(OCH₃)₃ + 3 HCl
This process is often carried out in a continuous tower reactor or a batch reactor. google.com The reaction conditions, such as temperature and pressure, are controlled to optimize the yield and purity of the final product. google.com The resulting chloropropyl alkylalkoxy silanes are important intermediates for the synthesis of various functional silanes. cfmats.comcfmats.com
Diallyl Functionalization Strategies
With the chloropropyl silane precursor in hand, the next critical step is the introduction of the two allyl groups to the silicon center. This is typically achieved through reactions involving Grignard reagents or other organometallic compounds.
The formation of silicon-carbon bonds can be effectively achieved using Grignard reagents. gelest.com In the context of synthesizing this compound, a Grignard reagent derived from allyl bromide, allylmagnesium bromide, is a key reactant. orgsyn.org The synthesis of the target molecule would likely involve the reaction of a dichlorosilane (B8785471) precursor, such as (3-chloropropyl)methyldichlorosilane, with two equivalents of allylmagnesium bromide.
The general reaction is:
ClCH₂CH₂CH₂Si(CH₃)Cl₂ + 2 CH₂=CHCH₂MgBr → ClCH₂CH₂CH₂Si(CH₃)(CH₂CH=CH₂)₂ + 2 MgBrCl
The success of Grignard reactions is highly dependent on anhydrous conditions, as water will readily react with and deactivate the Grignard reagent. uta.edu The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is also crucial for the reaction's success. google.com
While Grignard reactions are a staple, catalytic methods for forming allyl silanes are also being developed. Palladium-catalyzed reactions, for instance, can be used to synthesize allylsilanes from allylic alcohols and disilanes under mild conditions. organic-chemistry.org Nickel-catalyzed reactions have also been shown to produce allylsilanes from allyl alcohols and silylzinc reagents. organic-chemistry.org These catalytic methods can offer advantages in terms of functional group tolerance and reaction conditions. Gold-catalyzed intramolecular allylation of silyl (B83357) alkynes has also been reported. nih.gov
Nucleophilic and Electrophilic Substitution Approaches for Silane Functionalization
Substitution reactions at the silicon center are fundamental to the synthesis and modification of organosilanes. Both nucleophilic and electrophilic substitution mechanisms play important roles.
Nucleophilic substitution at silicon is a common reaction pathway for introducing functional groups. libretexts.org In the synthesis of chloropropyl alkylalkoxy silanes, the reaction of (3-chloropropyl)trichlorosilane with an alcohol is a classic example of nucleophilic substitution, where the alcohol acts as the nucleophile attacking the electrophilic silicon atom. google.com The reactivity of the leaving group on the silicon atom influences the reaction rate, with chlorides being more reactive than alkoxy groups. gelest.com The reaction of (3-chloropropyl)triethoxysilane (B1211364) with sodium iodide to form 3-iodopropyltriethoxysilane is another example of nucleophilic substitution. researchgate.net
Electrophilic substitution is more commonly observed in reactions of unsaturated silanes, such as allylsilanes and vinylsilanes. wikipedia.org The carbon-silicon bond can stabilize a positive charge in the β-position through hyperconjugation, making the γ-carbon of an allylsilane susceptible to attack by an electrophile. wikipedia.org This reactivity allows for the incorporation of various functional groups at the allylic position. nih.gov
Radical-Mediated Synthetic Routes to Organosilanes
The formation of organosilanes, such as the precursors to this compound, can be achieved through radical-mediated pathways. These methods offer an alternative to transition-metal-catalyzed processes and often rely on the generation of silyl radicals, which then participate in addition reactions with unsaturated compounds like allyl chloride.
A key strategy in radical-mediated organosilane synthesis is the hydrosilylation of alkenes. In the context of producing precursors for this compound, the radical-initiated hydrosilylation of allyl chloride with a suitable silane, such as dichloromethylsilane, is a relevant pathway. The initiation of these reactions can be accomplished using various radical initiators, including organic peroxides or photochemical methods.
Research has demonstrated that peroxy compounds can effectively promote the hydrosilylation of allyl chloride. epo.org The mechanism involves the homolytic cleavage of the peroxide to generate radicals, which then abstract a hydrogen atom from the silane (Si-H) to form a silyl radical. This silyl radical subsequently adds to the double bond of allyl chloride. The resulting carbon-centered radical then abstracts a chlorine atom or undergoes other propagation steps to yield the final (3-chloropropyl)silane product.
The efficiency and product distribution of these radical-initiated reactions can be influenced by several factors, including the type and concentration of the radical initiator, reaction temperature, and the nature of the solvent. For instance, the presence of oxygen in the reaction atmosphere can also influence the reaction, sometimes promoting the formation of the desired product by contributing to radical initiation. epo.org
Below is a data table summarizing the results from studies on peroxide-promoted hydrosilylation of allyl chloride with trimethoxysilane (B1233946), a process analogous to the synthesis of precursors for this compound.
| Example | Initiator/Conditions | Allyl Chloride Consumed (%) | Silane Consumed (%) | Chloropropyltrimethoxysilane Yield (%) |
| 21A | Nitrogen atmosphere | 2.9 | 1.8 | 1.8 |
| 21B | Air atmosphere | 13.8 | 6.5 | 6.5 |
| 21C | Tetrahydrofuryl hydroperoxide | 12.3 | 6.5 | 6.5 |
Data adapted from European Patent EP 2906569 B1, illustrating the influence of radical promoters on the hydrosilylation of allyl chloride. epo.org
These findings underscore the viability of radical-mediated routes for the synthesis of key organosilane precursors. While transition metal catalysis is a more common industrial method for the hydrosilylation of allyl chloride, radical-initiated processes provide an alternative synthetic strategy. nih.govresearchgate.netdntb.gov.uanih.gov Further development in this area could lead to more economical and versatile methods for the production of functionalized organosilanes.
This compound: A Closer Look at its Chemical Reactions
This compound is a versatile organosilicon compound characterized by the presence of two reactive allyl groups, a chloropropyl moiety, and a methyl group attached to a central silicon atom. These distinct functional groups make it a valuable precursor in the synthesis of a wide array of more complex molecules and materials. This article explores the key reaction mechanisms and chemical transformations involving this compound, focusing on hydrosilylation, radical additions, substitution reactions, and thiol-ene click chemistry.
Reaction Mechanisms and Chemical Transformations
Condensation and Polymerization Reactions of Silane Derivatives
This compound possesses distinct reactive sites—the allyl groups and the chloropropyl group—that enable its participation in a variety of condensation and polymerization reactions. The dual functionality of this organosilane allows for the formation of complex polymeric structures through different chemical transformations. The condensation reactions typically involve the silicon center, often after transformation of a related precursor, while the polymerization reactions proceed through the unsaturated allyl moieties.
The reactivity of organofunctional silanes, molecules that have both organic and inorganic reactive capabilities, allows them to act as "bridges" between different materials. nih.govmdpi.com In the case of this compound, the allyl groups provide a pathway for organic-type polymerization, while the chloropropyl group can be a site for further functionalization or can influence the condensation behavior of related silanol (B1196071) compounds.
Condensation Reactions of Related Silanols
While this compound itself does not directly undergo hydrolysis and condensation in the same manner as alkoxysilanes, its synthesis and subsequent reactions are often related to the condensation of silanols. For instance, a precursor like (3-chloropropyl)trialkoxysilane can be hydrolyzed to (3-chloropropyl)silanetriol. researchgate.net These silanol groups are highly reactive and can undergo self-condensation to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and cross-linked three-dimensional networks known as silsesquioxanes. researchgate.net The pH of the reaction mixture plays a crucial role in this process; a decrease in pH during the hydrolysis of the precursor indicates the formation of the silanetriol, and a subsequent increase in pH suggests the onset of self-condensation. researchgate.net
The general structure of organofunctional trialkoxysilanes is R′(CH₂)nSi(OX)₃, where the alkoxy groups (OX) are hydrolyzable. mdpi.com The hydrolysis to form silanol groups (Si-OH) is a critical activation step before condensation can occur. nih.gov These silanols can then react with each other or with hydroxyl groups on a substrate surface. acs.org
Polymerization via Allyl Groups
The two allyl groups in this compound are amenable to various polymerization techniques, primarily through reactions involving the carbon-carbon double bonds.
Hydrosilylation Polymerization:
Hydrosilylation is a significant reaction for creating organosilicon compounds and polymers. It involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. wikipedia.orgmdpi.com This reaction is typically catalyzed by transition metal complexes, most notably platinum compounds like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. mdpi.comnih.gov However, due to the cost of precious metals, research has expanded to include catalysts based on less expensive transition metals like iron, cobalt, and nickel. mdpi.comnih.gov
In the context of this compound, it can act as a monomer in a step-growth polymerization with a monomer containing at least two Si-H groups. The reaction generally proceeds via an anti-Markovnikov addition, where the silicon atom of the hydrosilane adds to the terminal carbon of the allyl group. wikipedia.orgmdpi.com The mechanism, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, coordination of the alkene, insertion of the alkene into the metal-hydride or metal-silyl bond, and subsequent reductive elimination to yield the alkylsilane product. wikipedia.org
The versatility of hydrosilylation allows for the synthesis of a wide range of polymers, including linear polymers, block copolymers, and cross-linked networks. rsc.org The reaction is known for its high yields and the absence of byproducts. rsc.org
Radical Polymerization:
The allyl groups can also participate in radical polymerization. rsc.org Copolymers can be synthesized by the radical polymerization of allyltrialkoxysilanes with other vinyl monomers. rsc.org This method can produce polymers with high thermal stability. rsc.org
Ring-Opening Polymerization (ROP) of Related Cyclic Silanes
Ring-opening polymerization is a major industrial route for the synthesis of high-molecular-weight polysiloxanes from cyclic siloxane monomers. gelest.commdpi.com This process involves the cleavage of Si-O-Si bonds in the cyclic monomer and reformation of these bonds to create linear polymer chains. gelest.com While this compound is not a cyclic monomer itself, the principles of ROP are fundamental to understanding the broader context of silane polymerization.
ROP can be initiated by either anionic or cationic initiators. gelest.commdpi.com
Anionic Ring-Opening Polymerization (AROP): This method is widely used for synthesizing high-molecular-weight polysiloxanes with well-defined structures. mdpi.comacs.org It is often initiated by alkali metal hydroxides or silanolates. gelest.com A challenge in AROP is the competing "backbiting" reaction, where the reactive chain end attacks the polymer backbone, leading to the formation of cyclic oligomers and a broad molecular weight distribution. nih.gov
Cationic Ring-Opening Polymerization (CROP): This is typically initiated by strong protic acids or Lewis acids. gelest.commdpi.com The first high-molecular-weight siloxane polymer was synthesized via CROP of octamethylcyclotetrasiloxane (B44751) (D₄) using sulfuric acid. mdpi.com
Recent advances in ROP have focused on controlling the polymerization to achieve narrow molecular weight distributions and minimize the formation of cyclic byproducts. acs.orgnih.gov
The following table summarizes the key polymerization pathways applicable to silanes with functionalities similar to this compound.
| Polymerization Type | Monomer Functional Groups | Key Characteristics | Catalysts/Initiators | Resulting Polymer Structure |
| Hydrosilylation Polymerization | Allyl groups + Si-H groups | High yield, no byproducts, anti-Markovnikov addition mdpi.comrsc.org | Platinum complexes (e.g., Speier's, Karstedt's), Fe, Co, Ni complexes mdpi.comnih.gov | Linear or cross-linked polysiloxanes |
| Radical Polymerization | Allyl groups | Forms copolymers with other vinyl monomers, can achieve high thermal stability rsc.org | Radical initiators (e.g., AIBN, BPO) | Carbon-chain backbone with pendant silane groups |
| Anionic Ring-Opening Polymerization | Cyclic Siloxanes | Can produce high molecular weight polymers, susceptible to "backbiting" mdpi.comnih.gov | Alkali metal hydroxides, silanolates gelest.com | Linear polysiloxanes |
| Cationic Ring-Opening Polymerization | Cyclic Siloxanes | Initiated by strong acids, can lead to chain transfer and broader molecular weight distribution gelest.commdpi.com | Strong protic or Lewis acids (e.g., H₂SO₄, triflic acid) gelest.commdpi.com | Linear polysiloxanes |
| Polycondensation | Silanol groups (from hydrolysis of alkoxysilanes) | Forms Si-O-Si linkages, water is a byproduct | Acid or base catalysts | Cross-linked silsesquioxane networks researchgate.net |
Catalytic System Development and Immobilization
The silane moiety of this compound provides a convenient handle for its immobilization onto solid supports, particularly silica-based materials. This feature is of great interest in the field of heterogeneous catalysis, where the anchoring of active catalytic species onto a solid support offers significant advantages in terms of catalyst recovery, reuse, and process simplification.
1 Silica-Immobilized Catalysts for Organic Reactions
The surface of silica (B1680970) is rich in silanol (Si-OH) groups, which can react with the silane part of this compound to form stable covalent bonds. This process, known as grafting or surface modification, allows for the permanent attachment of the diallyl- and chloropropyl-functionalized molecule onto the silica surface.
Once immobilized, the functional groups of the silane can be further elaborated to generate active catalytic sites. For instance, the allyl groups can be used as ligands for transition metal complexes, creating a solid-supported catalyst for a variety of organic reactions, such as hydrogenation, hydroformylation, or metathesis. The chloropropyl group can also be transformed into a catalytic moiety or a linker to attach other catalytic species.
The use of silica as a support offers several benefits, including high surface area, mechanical and thermal stability, and chemical inertness. The immobilization of catalysts on silica using this compound as a linker can lead to the development of highly efficient and recyclable catalytic systems with improved performance compared to their homogeneous counterparts.
Applications in Advanced Materials Science and Catalysis
2 Organometallic Catalysis in Organosilicon Chemistry
Diallyl(3-chloropropyl)(methyl)silane itself can be a substrate in various organometallic catalytic reactions, leading to the synthesis of more complex and valuable organosilicon compounds. The allyl groups are particularly susceptible to a range of transition metal-catalyzed transformations.
Hydrosilylation, the addition of a Si-H bond across a carbon-carbon double bond, is a prominent example. nih.gov The allyl groups of this compound can react with other silanes in the presence of a platinum or rhodium catalyst to form new silicon-carbon bonds. nih.gov This reaction is a powerful tool for the synthesis of dendrimeric or hyperbranched organosilicon polymers with unique architectures and properties.
Design of Novel Molecular Architectures and Dendrimers
The synthesis of dendrimers, which are highly branched, well-defined macromolecules, often relies on iterative reaction sequences. nih.govmdpi.com The diallyl functionality of this compound makes it a candidate for the construction of dendrimer cores or branching units. The allyl groups can undergo hydrosilylation reactions, a fundamental process in silicon chemistry for forming carbon-silicon bonds. researchgate.netnih.gov
In a typical divergent synthesis approach to dendrimers, a multifunctional core molecule reacts with monomers to form the first generation. nih.govmdpi.com The two allyl groups of this compound can be reacted with a molecule containing a silicon-hydride (Si-H) bond in the presence of a platinum catalyst. This process can be repeated to build up dendritic structures. The chloropropyl group can then be used for further functionalization of the dendrimer periphery, for example, by nucleophilic substitution reactions. This allows for the introduction of a wide range of chemical functionalities, tailoring the dendrimer's properties for specific applications such as drug delivery or catalysis. sigmaaldrich.com
The hydrosilylation reaction is a key step in the production of various organosilicon compounds, including precursors for silane (B1218182) coupling agents. researchgate.netnih.gov For instance, the industrial synthesis of trichloro(3-chloropropyl)silane is achieved through the hydrosilylation of allyl chloride with trichlorosilane (B8805176). researchgate.netnih.govnih.gov The efficiency and selectivity of this reaction are crucial, with rhodium catalysts showing significant improvements over traditional platinum catalysts. nih.govnih.gov This highlights the importance of the 3-chloropropylsilane moiety in creating functional molecules.
| Dendrimer Synthesis Approaches | Description | Key Reactions |
| Divergent Method | Growth from a central core outwards. | Michael addition, Amidation, Hydrosilylation |
| Convergent Method | Synthesis of dendritic wedges (dendrons) which are then attached to a core. | Click chemistry (e.g., CuAAC, Thiol-ene), Diels-Alder |
Table 1: Common synthetic strategies for dendrimers. The diallyl functionality of this compound is particularly suited for the divergent approach via hydrosilylation.
Advanced Coatings and Surface Treatment Technologies
The chloropropyl group in this compound provides a reactive handle for grafting the molecule onto surfaces containing hydroxyl groups, such as silica (B1680970), metal oxides, and various minerals. mdpi.comyildiz.edu.tr This process, known as silanization, is a widely used method for surface modification. yildiz.edu.trresearchgate.net For example, (3-chloropropyl)trimethoxysilane has been successfully grafted onto halloysite (B83129) nanotubes, demonstrating the utility of the chloropropyl group in creating functionalized nanomaterials. mdpi.comresearchgate.net
The covalent attachment of this compound to a surface can impart new properties. The allyl groups remaining on the surface can then be used for further chemical transformations. For instance, they can be polymerized or cross-linked to form a robust coating. This is particularly useful in creating advanced coatings with tailored properties such as hydrophobicity, adhesion promotion, and corrosion resistance. riverlandtrading.com
The use of silanes as coupling agents is a well-established technology for improving the adhesion between organic polymers and inorganic substrates in composite materials. riverlandtrading.com The dual functionality of this compound allows it to act as a bridge between an inorganic surface (via the silane and chloropropyl group) and an organic matrix (via polymerization of the allyl groups). This enhances the mechanical strength and durability of the resulting composite material.
| Silane Coupling Agent | Functional Groups | Application in Coatings |
| (3-Chloropropyl)triethoxysilane (B1211364) | Chloropropyl, Triethoxysilyl | Adhesion promoter, Corrosion inhibitor, Intermediate for other functional silanes riverlandtrading.comcfmats.com |
| (3-Aminopropyl)triethoxysilane | Aminopropyl, Triethoxysilyl | Surface modification of materials with hydroxyl groups yildiz.edu.tr |
| This compound | Diallyl, Chloropropyl, Methylsilyl | Potential for creating cross-linked, functional coatings and as a coupling agent. |
Table 2: Comparison of functional silanes used in surface treatments.
Building Blocks for Organofluorine Chemistry
While direct studies on the use of this compound in organofluorine chemistry are not prevalent, its structure suggests potential applications. The chloropropyl group can be a precursor for introducing fluorine into the molecule. Nucleophilic fluorination, using a fluoride (B91410) source such as potassium fluoride, could potentially substitute the chlorine atom to yield the corresponding fluoropropyl derivative.
The synthesis of organofluorine compounds is of great interest due to the unique properties that fluorine imparts to molecules, including increased thermal stability, metabolic stability, and altered electronic properties. The development of new fluorination methodologies is an active area of research. While the fluorination of chloropropylsilanes is not as common as other precursors, the principle of nucleophilic substitution is a fundamental concept in organic synthesis.
The resulting fluorinated diallylsilane could then serve as a valuable monomer or cross-linking agent for the synthesis of fluorinated polymers and materials with specialized properties, such as low surface energy and high chemical resistance.
Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ²⁹Si)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of diallyl(3-chloropropyl)(methyl)silane by providing detailed information about the hydrogen, carbon, and silicon atomic environments.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl, allyl, and chloropropyl groups attached to the silicon atom. Based on analogous structures like diallylmethylsilane, the following resonances can be predicted:
Methyl protons (Si-CH₃): A singlet in the upfield region, typically around 0.0-0.2 ppm.
Allyl protons (Si-CH₂-CH=CH₂): These protons will exhibit more complex splitting patterns. The methylene (B1212753) group attached to silicon (Si-CH₂) would appear as a doublet. The terminal vinyl protons (=CH₂) would show complex multiplets, as would the internal vinyl proton (-CH=).
3-Chloropropyl protons (Si-CH₂-CH₂-CH₂-Cl): This chain would present as three distinct multiplets. The methylene group alpha to silicon (Si-CH₂) would be the most upfield of the three. The methylene group adjacent to the chlorine atom (-CH₂-Cl) would be the most downfield due to the electronegativity of chlorine, and the central methylene group (-CH₂-) would appear in an intermediate position.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon environment. For this compound, distinct peaks are expected for the methyl, allyl, and chloropropyl carbons. pressbooks.publibretexts.orgyoutube.com The chemical shifts are influenced by hybridization and electronegativity. pressbooks.publibretexts.org
Methyl carbon (Si-CH₃): A signal in the upfield region of the spectrum.
Allyl carbons (Si-CH₂-CH=CH₂): Three distinct signals are expected: one for the methylene carbon attached to silicon, and two for the vinyl carbons, with the terminal carbon being more upfield than the internal one. pressbooks.pub
3-Chloropropyl carbons (Si-CH₂-CH₂-CH₂-Cl): Three signals corresponding to the three different methylene groups in the chloropropyl chain. The carbon bonded to chlorine will be the most deshielded (downfield).
²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly informative for organosilanes, providing a direct probe of the silicon environment. researchgate.net The chemical shift is sensitive to the nature of the substituents attached to the silicon atom. For this compound, a single resonance would be expected, with a chemical shift influenced by the presence of the two allyl groups, one methyl group, and one 3-chloropropyl group. The specific chemical shift would help to confirm the successful synthesis of the target compound. researchgate.net
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | Si-CH₃ | ~0.0 - 0.2 | Singlet |
| ¹H | Si-CH₂-CH=CH₂ | Multiplet | Multiplet |
| ¹H | Si-CH₂-CH=CH₂ | Multiplet | Multiplet |
| ¹H | Si-CH₂-CH₂-CH₂-Cl | Multiplet | Multiplet |
| ¹H | Si-CH₂-CH₂-CH₂-Cl | Multiplet | Multiplet |
| ¹H | Si-CH₂-CH₂-CH₂-Cl | Multiplet | Multiplet |
| ¹³C | Si-CH₃ | Upfield region | Quartet (in coupled) |
| ¹³C | Si-CH₂-CH=CH₂ | Aliphatic region | Triplet (in coupled) |
| ¹³C | Si-CH₂-CH=CH₂ | Vinylic region | Doublet/Triplet |
| ¹³C | Si-CH₂-CH₂-CH₂-Cl | Aliphatic region | Triplet (in coupled) |
| ¹³C | Si-CH₂-CH₂-CH₂-Cl | Aliphatic region | Triplet (in coupled) |
| ¹³C | Si-CH₂-CH₂-CH₂-Cl | Downfield aliphatic | Triplet (in coupled) |
| ²⁹Si | (CH₂=CHCH₂)₂(CH₃)Si(CH₂CH₂CH₂Cl) | Specific to structure | Singlet (decoupled) |
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum of this compound. The data presented here are estimations based on known values for similar functional groups.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups present in this compound. capes.gov.brgelest.com
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various bonds within the molecule. libretexts.orglibretexts.orgyoutube.compressbooks.pubyoutube.com
C-H stretching: Aliphatic C-H stretches from the methyl and chloropropyl groups would appear in the 2850-3000 cm⁻¹ region. Vinylic C-H stretches from the allyl groups would be observed at higher wavenumbers, typically 3000-3100 cm⁻¹. libretexts.org
C=C stretching: A characteristic band for the carbon-carbon double bond of the allyl groups would be present in the range of 1630-1650 cm⁻¹. pressbooks.pub
Si-C stretching: Vibrations associated with the silicon-carbon bond would be found in the fingerprint region.
C-Cl stretching: The carbon-chlorine bond stretch would also appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.orgscirp.orgresearchgate.net It is particularly sensitive to non-polar bonds. The C=C double bond of the allyl group would be expected to show a strong Raman signal. scirp.org The Si-C bonds would also be Raman active. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. capes.gov.br
| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Allyl C-H | Stretching | 3000-3100 | Strong |
| Aliphatic C-H | Stretching | 2850-3000 | Strong |
| C=C | Stretching | 1630-1650 | Very Strong |
| Si-CH₃ | Deformation | ~1260 | Moderate |
| Si-CH₂ | Wagging/Twisting | Fingerprint Region | Moderate |
| C-Cl | Stretching | 600-800 | Moderate to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. wikipedia.orglibretexts.orgyoutube.com Upon ionization, the molecule will form a molecular ion, and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound (202.8 g/mol ). nih.gov
The fragmentation pattern is predictable based on the stability of the resulting carbocations and radicals. Common fragmentation pathways for organosilanes include:
Loss of an allyl group: This would result in a fragment ion with a corresponding mass loss.
Loss of the chloropropyl group: Cleavage of the Si-C bond of the chloropropyl group is another likely fragmentation pathway.
Cleavage of the C-C bonds within the chloropropyl chain.
Rearrangement reactions: Such as the McLafferty rearrangement, may also occur. youtube.com
Analysis of the isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), would further confirm the presence of the chloropropyl group.
X-ray Diffraction (XRD) and Electron Microscopy (SEM, TEM) for Material Morphology
For polymeric materials synthesized from this compound, X-ray diffraction (XRD) and electron microscopy techniques are vital for characterizing their morphology at different length scales.
X-ray Diffraction (XRD): XRD is used to determine the degree of crystallinity in a polymer. mdpi.commdpi.comresearchgate.netresearchgate.net A completely amorphous polymer will show a broad, diffuse halo in its XRD pattern, while a semi-crystalline polymer will exhibit sharp diffraction peaks superimposed on the amorphous halo. researchgate.net The crosslinking that would occur during the polymerization of the diallyl functionality would likely lead to an amorphous or semi-crystalline network structure. The presence of the bulky chloropropyl group may further hinder crystallization.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the polymer. It can be used to study the texture, porosity, and phase separation in the material. For a crosslinked polymer derived from this compound, SEM could reveal information about the homogeneity of the crosslinking and the presence of any micro-scale features.
Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and can be used to investigate the internal structure of the polymer. It can be used to visualize the distribution of different phases in a polymer blend or composite, and to study the morphology of the crosslinked network at the nanoscale.
Thermal Analysis Techniques (DSC, TGA, DMA) for Polymer Properties
Thermal analysis techniques are crucial for understanding the thermal stability and mechanical properties of polymers derived from this compound.
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a polymer as a function of temperature. eag.comazom.comresearchgate.netyoutube.comthermalsupport.comresearchgate.net Key information that can be obtained from a DSC thermogram includes:
Glass Transition Temperature (T₉): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. eag.com This is a critical parameter for determining the service temperature range of the material.
Melting Temperature (Tₘ): For semi-crystalline polymers, the Tₘ is the temperature at which the crystalline domains melt.
Crystallization Temperature (T꜀): The temperature at which the polymer crystallizes upon cooling from the melt.
Heat of Fusion (ΔHₘ): The energy required to melt the crystalline portion of the polymer, which can be used to quantify the degree of crystallinity.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. rsc.orgmdpi.commdpi.com It is used to evaluate the thermal stability of a polymer and to determine its decomposition temperature. The TGA curve for a polymer of this compound would show the onset of degradation and the temperature at which significant mass loss occurs. The presence of the chlorine atom might influence the degradation pathway and the final char yield.
Dynamic Mechanical Analysis (DMA): DMA is a powerful technique for studying the viscoelastic properties of polymers. tainstruments.comicm.edu.plnih.govresearchgate.net It measures the storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response) as a function of temperature or frequency. DMA can provide more detailed information about the glass transition than DSC and can also be used to identify other relaxation processes in the polymer. For a crosslinked polymer, DMA can be used to determine the crosslink density. tainstruments.comnih.govresearchgate.net
| Technique | Property Measured | Information Gained for a Poly(this compound) |
| DSC | Heat Flow | Glass transition temperature (T₉), melting and crystallization behavior |
| TGA | Mass Change | Thermal stability, decomposition temperature, char yield |
| DMA | Storage and Loss Moduli | Viscoelastic properties, glass transition, crosslink density |
Theoretical and Computational Chemistry Studies
Quantum Mechanical Investigations of Reaction Pathways and Transition States
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the intricate details of chemical reactions. These investigations can elucidate the step-by-step mechanisms of reactions involving organosilanes, identify key intermediates, and determine the energy barriers associated with transition states.
Detailed research findings from computational studies on similar silane (B1218182) coupling agents reveal that reaction pathways are highly dependent on the reaction conditions. For instance, in the reaction of silane coupling agents with silica (B1680970) surfaces, both acid- and water-catalyzed condensation reactions have been shown to be viable pathways. researchgate.net DFT calculations can pinpoint the specific transition state structures and their corresponding activation energies, providing a quantitative measure of how readily a reaction will proceed.
For a molecule like Diallyl(3-chloropropyl)(methyl)silane, with its multiple reactive sites—the diallyl groups, the chloropropyl group, and the silicon center—quantum mechanical investigations could be employed to study a variety of reactions, including:
Hydrosilylation: The addition of a Si-H bond across the allyl double bonds. Computational studies on Mn-catalyzed hydrosilylation have identified the key steps of catalyst activation and the subsequent reaction pathway, including the Gibbs energy barrier for the transition state. acs.org
Nucleophilic Substitution: Reaction at the chloropropyl group.
Hydrolysis and Condensation: Reactions at the silicon center, which are fundamental to the formation of polysiloxane networks.
A hypothetical reaction coordinate diagram for a generic organosilane reaction, derived from quantum mechanical calculations, is presented below.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 0% | Reactants | 0.0 |
| 25% | Intermediate 1 | -5.2 |
| 50% | Transition State 1 (TS1) | +15.8 |
| 75% | Intermediate 2 | -10.1 |
| 100% | Products | -20.5 |
This table represents hypothetical data for illustrative purposes.
Elucidation of Structure-Reactivity Relationships in Organosilanes
The relationship between the structure of a molecule and its chemical reactivity is a cornerstone of organic chemistry. researchgate.net For organosilanes, this relationship is influenced by the nature of the organic substituents attached to the silicon atom. nih.gov Computational chemistry offers a powerful avenue for elucidating these structure-reactivity relationships through the calculation of various molecular descriptors.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. wikipedia.orgacs.org These models are built using a set of calculated molecular descriptors, which can include:
Electronic Properties: Such as atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO).
Steric Properties: Related to the size and shape of the molecule.
Topological Indices: Numerical descriptors derived from the molecular graph.
For this compound, the presence of electron-withdrawing (chloropropyl) and electron-donating (methyl, allyl) groups will influence the electron density at the silicon center and the reactivity of the allyl groups. QSRR studies on similar compounds could quantify these effects. For example, a hypothetical QSRR model for the hydrosilylation reactivity of a series of allylsilanes might look like the following:
log(k) = -2.5 + 0.8 * ELUMO - 0.2 * Steric_Factor + 0.5 * qSi
Where:
log(k) is the logarithm of the reaction rate constant.
ELUMO is the energy of the Lowest Unoccupied Molecular Orbital.
Steric_Factor is a descriptor for steric hindrance around the silicon atom.
qSi is the partial charge on the silicon atom.
Such models can be used to predict the reactivity of new, unsynthesized organosilanes, thereby guiding the design of molecules with desired properties. acs.org
| Compound Analogue | ELUMO (eV) | Steric Factor | qSi (a.u.) | Predicted log(k) |
| Allyltrimethylsilane | -0.5 | 1.2 | +0.8 | -2.74 |
| Triallylmethylsilane | -0.7 | 1.5 | +0.7 | -3.11 |
| Diallyl(chloro)methylsilane | -1.2 | 1.3 | +1.0 | -3.22 |
This table represents hypothetical data for illustrative purposes and is based on a generic QSRR model.
Molecular Modeling of Polymerization and Crosslinking Processes
Molecular modeling techniques, including molecular dynamics (MD) and Monte Carlo simulations, are invaluable for studying the polymerization and crosslinking of organosilanes. These methods can simulate the behavior of large ensembles of molecules over time, providing insights into the formation and properties of polymeric materials.
For this compound, the diallyl functionality allows for polymerization and crosslinking reactions, potentially leading to the formation of complex three-dimensional networks. Molecular modeling can be used to investigate:
Reaction Kinetics: By simulating the reactive events between monomers, it is possible to predict the rate of polymerization and the evolution of the polymer network structure.
Network Topology: The simulations can characterize the resulting polymer network in terms of crosslink density, chain lengths between crosslinks, and the presence of defects.
Material Properties: Once a polymer network is formed in silico, its mechanical, thermal, and transport properties can be predicted.
The process often involves the use of force fields that are parameterized to accurately describe the interactions between the atoms in the organosilane molecules. The simulation would track the trajectories of the molecules, allowing for the formation of covalent bonds as they approach within a certain reaction radius and with the correct orientation.
A simplified representation of the change in system properties during a simulated polymerization of a generic diallylsilane is shown below.
| Simulation Time (ps) | Monomer Conversion (%) | Crosslink Density (mol/cm³) | Average Molecular Weight ( g/mol ) |
| 0 | 0 | 0 | 204.8 |
| 1000 | 25 | 0.05 | 850 |
| 2000 | 55 | 0.12 | 2500 |
| 3000 | 80 | 0.25 | 10000 |
| 4000 | 95 | 0.40 | Gelation Point |
This table represents hypothetical data for illustrative purposes.
These computational approaches provide a powerful complement to experimental studies, enabling a deeper understanding of the chemical and physical processes that govern the behavior of this compound and related organosilanes.
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthesis Methods
The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. For a multifunctional organosilane like Diallyl(3-chloropropyl)(methyl)silane, future research will likely focus on aligning its production with the principles of green chemistry.
Current industrial synthesis of many organosilanes often involves chlorosilanes, which can lead to corrosive byproducts like hydrogen chloride. mdpi.com Future methodologies will aim to circumvent these issues. Key areas of development include:
Solvent-Free Synthesis: Research into solvent-free reaction conditions is a significant trend in green chemistry. nih.govresearchgate.net Applying this to the synthesis of this compound could reduce volatile organic compound (VOC) emissions, lower costs associated with solvent purchase and disposal, and simplify purification processes. For instance, organocatalytic methods have been developed for certain organosilane syntheses at room temperature without the need for a solvent. nih.gov
Bio-Based Precursors: There is a growing interest in using renewable resources for chemical synthesis. mdpi.comresearchgate.net Researchers are exploring the use of natural products like eugenol (B1671780) (derived from clove oil) to create bio-based silane (B1218182) coupling agents. mdpi.comresearchgate.net Future work could investigate pathways to derive the allyl or other organic moieties of this compound from biological feedstocks, thereby reducing the reliance on petrochemicals.
Transition-Metal-Free Synthesis: While transition metals are effective catalysts, they can be expensive and pose toxicity and removal challenges. Recent developments have shown the potential for transition-metal-free methods for creating C-Si bonds, for example, using an alkoxide base to mediate the reaction between organoboronates and chlorosilanes. nih.gov Adapting such methods could offer a more sustainable and cost-effective route to producing functionalized silanes.
Exploration of Novel Catalytic Systems for Silane Reactions
Catalysis is central to the reactivity of organosilanes. The dual functionality of this compound, with its reactive allyl and chloropropyl groups, makes the development of selective and efficient catalytic systems a critical area of research. The focus is on moving beyond traditional platinum-based catalysts to more sustainable and versatile options. nih.gov
Earth-Abundant Metal Catalysts: There is a significant push to replace precious metal catalysts (like platinum and rhodium) with catalysts based on more abundant and less expensive metals such as iron, cobalt, nickel, and manganese. nih.gov These have shown promise in hydrosilylation reactions, a key reaction for the allyl groups of the silane. nih.govrsc.org Nickel-hydride catalysis, for example, is emerging as a powerful tool for various hydrofunctionalization reactions. rsc.org
Tin-Free Catalysts: Organotin compounds have been widely used as catalysts, particularly for the crosslinking of silane-terminated polymers. adhesivesmag.compaint.org However, due to increasing regulatory restrictions and toxicity concerns, there is strong demand for tin-free alternatives. adhesivesmag.commcgc.compsu.edu Research into zinc-based compounds and other novel organometallic or metal-free catalysts is a key trend. adhesivesmag.compcimag.com These new catalysts are being designed to match or even exceed the performance of tin-based systems, sometimes offering benefits like faster curing at ambient temperatures. mcgc.compcimag.com
Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly growing field. nih.gov These catalysts can offer high selectivity and are often less sensitive to moisture and air than traditional metal catalysts. nih.gov For this compound, organocatalysts could be developed to selectively promote reactions at either the allyl or the chloropropyl group, allowing for precise, stepwise modifications.
The table below summarizes some emerging catalytic systems and their potential relevance for reactions involving this compound.
| Catalyst System | Examples | Key Advantages | Potential Application for this compound |
| Earth-Abundant Metals | Iron, Cobalt, Nickel, Manganese complexes nih.gov | Lower cost, reduced toxicity, more sustainable. nih.gov | Catalyzing the hydrosilylation of the allyl groups for polymerization or functionalization. |
| Tin-Free Catalysts | Zinc/amine compounds, Titanates, Zirconates adhesivesmag.compsu.edu | Addresses regulatory concerns, can offer high cross-linking speed. adhesivesmag.commcgc.com | Curing of materials where the silane is used as a crosslinker, for example in sealants or coatings. |
| Organocatalysts | Squaramides, Amines nih.govresearchgate.net | Metal-free, high selectivity, often tolerant to air and moisture. nih.gov | Selective and controlled reactions on the allyl or chloropropyl groups for multi-step synthesis. |
| Iridium Complexes | Ir-based catalysts digitellinc.com | High functional group compatibility, can suppress catalyst deactivation by heteroatoms (e.g., sulfur). digitellinc.com | Hydrosilylation reactions in the presence of other functional groups that might poison traditional Pt catalysts. |
Advanced Materials Design through Precise Control of Silane Architectures
The ability to control the arrangement of molecules at the nanoscale is fundamental to creating advanced materials with tailored properties. The unique structure of this compound, with two distinct reactive sites, makes it an excellent candidate for the precise construction of complex material architectures.
Future research in this area will likely focus on:
Self-Assembled Monolayers (SAMs): Organosilanes are widely used to form SAMs on various surfaces, altering properties like hydrophobicity, adhesion, and biocompatibility. mdpi.comresearchgate.net The dual functionality of this compound could be exploited to create highly ordered, multifunctional surfaces. For example, the silane could first be anchored to a silica (B1680970) or metal oxide surface, followed by a secondary reaction utilizing the allyl or chloropropyl groups to attach other molecules or initiate surface-grafted polymerization.
Controlled Polymerization: The allyl groups on the silane are amenable to various polymerization techniques. By carefully selecting catalysts and reaction conditions, researchers can control the degree of polymerization and the architecture of the resulting polysiloxane network. nih.gov This allows for the tuning of mechanical properties, thermal stability, and permeability of the final material.
Hyperbranched Polymers: Silanes can act as multifunctional building blocks in the synthesis of hyperbranched polymers (HBPs). mdpi.com These tree-like macromolecules have unique properties such as low viscosity and high solubility. This compound could serve as a core or branching unit, leading to novel HBPs with reactive peripheral groups (from the chloropropyl moiety) available for further functionalization. mdpi.com
| Material Architecture | Key Feature Enabled by the Silane | Potential Properties | Example Application |
| Multifunctional SAMs | Orthogonal surface chemistry via sequential reactions of the silane's functional groups. | Tailored surface energy, specific protein binding, patterned surfaces. | Biosensors, anti-fouling coatings, microelectronics. |
| Controlled Polymer Networks | Precise cross-linking density through controlled reaction of allyl groups. | Tunable hardness, elasticity, and thermal resistance. ncsu.edu | High-performance adhesives, sealants, and coatings. paint.org |
| Hyperbranched Polymers | Use as a multifunctional core or branching unit in HBP synthesis. mdpi.com | High density of reactive terminal groups, low viscosity. | Rheology modifiers, nanocarriers for drug delivery, advanced coatings. |
Integration of this compound in Multifunctional Hybrid Systems
A major trend in materials science is the creation of hybrid materials that combine the distinct properties of organic and inorganic components to achieve performance that surpasses either constituent alone. nih.govrsc.orgresearchgate.net Organosilanes are ideal for this purpose as they can act as molecular "bridges" between these two disparate phases. russoindustrial.ruresearchgate.net
This compound is particularly well-suited for this role due to its heterobifunctional nature. Future research will explore its integration into:
Organic-Inorganic Nanocomposites: The silane can be used to functionalize inorganic nanoparticles (e.g., silica, titania, metal oxides) to improve their dispersion in a polymer matrix and to create strong covalent bonds at the interface. ncsu.edumdpi.com The chloropropyl group could react with the nanoparticle surface, while the allyl groups could co-polymerize with an organic resin, leading to materials with enhanced mechanical strength, thermal stability, and barrier properties.
Smart Coatings and Surfaces: The silane can be a key component in creating "smart" surfaces that respond to external stimuli. For example, the chloropropyl group can be used as a handle to attach stimuli-responsive molecules (e.g., pH-sensitive polymers, photochromic dyes). The resulting hybrid material could have applications in self-healing coatings, sensors, or controlled-release systems. nih.gov
Hybrid Fibrous Materials: There is growing interest in hybrid nanofibers that merge the properties of organic and inorganic components. researchgate.net this compound could be incorporated into sol-gel processes combined with techniques like electrospinning to produce novel hybrid fibers. These materials could possess a unique combination of strength, flexibility, and chemical functionality for applications in filtration, catalysis, or biomedical scaffolds. researchgate.net
| Hybrid System | Role of this compound | Resulting Functionality | Potential Application |
| Polymer-Nanoparticle Composites | Covalent coupling agent between inorganic fillers and an organic polymer matrix. russoindustrial.ru | Improved mechanical properties, enhanced thermal stability, better filler dispersion. ncsu.edu | High-performance tires, reinforced plastics, durable coatings. |
| Stimuli-Responsive Surfaces | Anchor for attaching responsive molecules to a substrate. nih.gov | Surfaces that change properties (e.g., wettability, color) in response to light, pH, or temperature. | Smart windows, drug delivery systems, chemical sensors. |
| Hybrid Nanofibers | A building block in the sol-gel synthesis of organic-inorganic fibers. researchgate.net | Materials with high surface area, tailored chemical reactivity, and unique mechanical properties. | Advanced filtration media, catalyst supports, tissue engineering scaffolds. |
Q & A
Basic: What are the common synthetic routes for preparing diallyl(3-chloropropyl)(methyl)silane?
Methodological Answer:
this compound is typically synthesized via hydrosilation reactions . A plausible route involves reacting allyl chloride with a chlorosilane precursor (e.g., methylchlorosilane) in the presence of a platinum catalyst under inert conditions. This method aligns with protocols for analogous chloropropylsilanes, where allyl chloride reacts with trichlorosilane to form γ-chloropropyltrichlorosilane (see ). Key parameters include temperature control (60–100°C), solvent selection (e.g., toluene), and catalyst loading (0.1–1% Pt). Post-synthesis purification involves fractional distillation under reduced pressure to isolate the product. Characterization via ¹H/¹³C NMR and GC-MS is critical to confirm structure and purity .
Basic: How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify proton environments (e.g., allyl protons at δ 4.8–5.2 ppm, methyl groups on silicon at δ 0.5–1.0 ppm).
- FT-IR : Confirm Si-C (~1250 cm⁻¹) and C-Cl (~650 cm⁻¹) bonds.
- Chromatography :
- GC-MS : Assess purity (>98%) and detect byproducts (e.g., unreacted allyl chloride).
- HPLC : Optional for thermally sensitive samples.
- Physical Properties :
Advanced: How can this compound be utilized in cross-metathesis reactions?
Methodological Answer:
The diallyl groups in this compound enable relay cross-metathesis (RCM) with alkenes (e.g., methyl acrylate) using Grubbs catalysts (e.g., Ru-based). Key steps:
Reaction Setup : Use Schlenk techniques under argon. Dissolve the silane and catalyst (2–5 mol%) in dry dichloromethane.
Optimization : Monitor reaction progress via ³¹P NMR (if phosphonate analogs are involved; ) or GC.
Product Isolation : Quench with ethyl vinyl ether, followed by column chromatography to separate metathesis products (e.g., unsaturated esters) from unreacted silane.
Challenges : Competing ring-closing metathesis (RCM) may occur; adjust catalyst loading or stoichiometry to favor cross-metathesis .
Advanced: What strategies mitigate side reactions during the functionalization of this compound in polymer synthesis?
Methodological Answer:
- Controlled Polymerization : Use anionic initiators (e.g., n-BuLi) in THF at low temperatures (−78°C) to minimize premature crosslinking.
- Protection/Deprotection : Temporarily protect the chloropropyl group with a trimethylsilyl moiety to avoid nucleophilic substitution during allyl group reactions.
- Kinetic Studies : Conduct time-resolved FT-IR or Raman spectroscopy to track reaction intermediates and optimize curing conditions (e.g., UV vs. thermal initiation).
- Data Contradictions : If unexpected branching occurs, analyze via GPC to compare theoretical vs. experimental molecular weights .
Advanced: How can this silane be integrated into heterogeneous catalyst systems?
Methodological Answer:
- Immobilization on Supports :
- Silica Functionalization : React this compound with mesoporous silica (e.g., MCM-41) in toluene under reflux. The chloropropyl group anchors the silane, while diallyl groups enable further crosslinking.
- Metal Coordination : Introduce palladium(II) complexes to the allyl groups for catalytic applications (e.g., methoxycarbonylation; ).
- Characterization :
- BET Analysis : Confirm pore size retention post-functionalization.
- XPS : Verify Pd loading and oxidation state.
- Challenges : Leaching of metal centers; address via covalent grafting (e.g., thiol-ene "click" chemistry) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat.
- Ventilation : Perform reactions in a fume hood due to volatile silane vapors (flash point ~80°C; ).
- Spill Management : Neutralize spills with sodium bicarbonate or vermiculite; avoid water to prevent hydrolysis.
- Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent moisture ingress and polymerization .
Advanced: How does the chloropropyl group influence the reactivity of this compound in surface modification?
Methodological Answer:
- Surface Anchoring : The chloropropyl group undergoes nucleophilic substitution with hydroxyl-rich surfaces (e.g., glass, SiO₂), forming covalent Si-O bonds.
- Experimental Design :
- Pretreatment : Clean substrates with piranha solution (H₂SO₄:H₂O₂ 3:1) to maximize surface –OH groups.
- Grafting : React the silane with the substrate in anhydrous toluene at 80°C for 24 hours.
- Post-Grafting : Rinse with toluene/ethanol to remove physisorbed silane.
- Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
